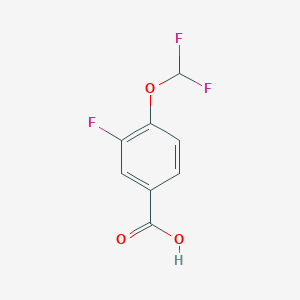
4-(Difluoromethoxy)-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular weight of 188.13 .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Sodium hydroxide is used as an alkali in the last step, which showed more economic advantage for scale-up production than sodium hydride or potassium tert-butoxide .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethoxy)benzoic acid is C8H6F2O3 .Chemical Reactions Analysis
The synthesis of roflumilast involves O-alkylation, oxidation, chlorination of the carboxylic acid, and N-acylation reaction . The O-alkylation reaction has been reported to be achieved in N,N-dimethylformamide .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)benzoic acid has a melting point of 169-171 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation
The compound has been found to have inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for many developmental processes including mesoderm formation and neural tube formation .
Treatment of Pulmonary Fibrosis
The compound has been used in the treatment of bleomycin-induced pulmonary fibrosis in vivo . Pulmonary fibrosis is a lung disease that occurs when lung tissue becomes damaged and scarred. This thickened, stiff tissue makes it more difficult for your lungs to work properly .
Inhibition of Protein Expression
The compound has been found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin . These proteins are involved in various cellular processes including cell adhesion, cell motility, and cell signaling .
Reduction of Smad2/3 Phosphorylation Levels
The compound has been found to significantly reduce Smad2/3 phosphorylation levels . The Smad proteins are a family of intracellular proteins that are important signal transducers for the transforming growth factor beta superfamily .
Improvement of Lung Function
The compound has been used to improve lung function in models of tracheal instillation of bleomycin . This suggests that the compound could potentially be used in the treatment of various lung diseases .
Reduction of Lung Inflammation and Fibrosis
The compound has been found to reduce lung inflammation and fibrosis in models of tracheal instillation of bleomycin . This suggests that the compound could potentially be used in the treatment of inflammatory lung diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethoxy)-3-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is also involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Mode of Action
4-(Difluoromethoxy)-3-fluorobenzoic acid interacts with its target, TGF-β1, by inhibiting the phosphorylation of Smad2/3 proteins . This results in a decrease in the expression of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . These changes inhibit the EMT process, thereby reducing the excessive deposition of the extracellular matrix .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting the phosphorylation of Smad2/3, 4-(Difluoromethoxy)-3-fluorobenzoic acid disrupts this pathway, preventing the EMT process and the subsequent excessive deposition of the extracellular matrix .
Pharmacokinetics
The compound’s efficacy in reducing pulmonary fibrosis suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of 4-(Difluoromethoxy)-3-fluorobenzoic acid’s action include the inhibition of EMT in A549 cells and the reduction of bleomycin-induced pulmonary fibrosis in rats . This is achieved through the improvement of lung function, reduction of lung inflammation and fibrosis, reduction of collagen deposition, and reduction of E-cadherin expression .
Action Environment
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNUJKTIBXNOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)
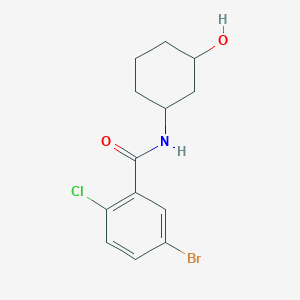
![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)
![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)
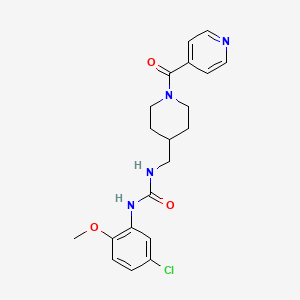
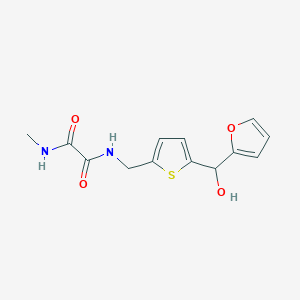
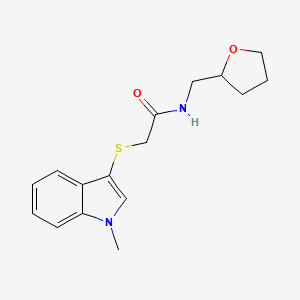
![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)
